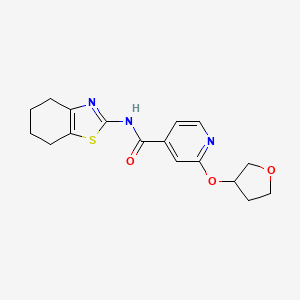
2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C13H15N3O2S, with a molecular weight of 273.34 g/mol. The structure features a pyridine ring, a benzothiazole moiety, and an oxolane group, which contribute to its unique biological properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂S |
| Molecular Weight | 273.34 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazole derivatives with pyridine-4-carboxylic acid derivatives. The oxolane group can be introduced through etherification reactions. Various synthetic pathways have been explored to optimize yield and purity.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it possesses significant antibacterial properties against Gram-positive bacteria. The mechanism likely involves inhibition of bacterial DNA gyrase and topoisomerase IV .
- Antitumor Activity : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines. It is believed to act through the modulation of cell cycle regulators and apoptosis-related proteins .
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in cell culture models, indicating potential use in treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value in the low micromolar range (30–550 nM), showcasing its potential as a lead compound for antibiotic development .
- Anticancer Activity : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 10 to 20 µM, suggesting moderate potency against these cells. Further investigation into its mechanism revealed significant disruption of mitochondrial function leading to increased oxidative stress .
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.030 - 0.550 |
| Antibacterial | Escherichia coli | 0.050 - 0.600 |
| Antitumor | HeLa (cervical cancer) | 10 - 20 |
| Antitumor | MCF-7 (breast cancer) | 10 - 20 |
| Anti-inflammatory | Human macrophages | Not specified |
特性
IUPAC Name |
2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(20-17-19-13-3-1-2-4-14(13)24-17)11-5-7-18-15(9-11)23-12-6-8-22-10-12/h5,7,9,12H,1-4,6,8,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRBPQUGHHYULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














